Ethyl 2-(oxetan-3-yl)propanoate
Overview
Description
Ethyl 2-(oxetan-3-yl)propanoate is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxetan-3-yl)propanoate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of oxetan-3-one, which is then subjected to esterification reactions to yield the desired compound . Another method involves the use of [2+2] cycloaddition reactions, where suitable alkenes and carbonyl compounds are reacted under specific conditions to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. These processes are scaled up and refined to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxetan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce oxetane alcohols .
Scientific Research Applications
Ethyl 2-(oxetan-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(oxetan-3-yl)propanoate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(oxetan-3-yl)acetate
- Methyl 2-(oxetan-3-yl)propanoate
- Propyl 2-(oxetan-3-yl)propanoate
Uniqueness
This compound is unique due to its specific ester functional group and the presence of the oxetane ring. This combination imparts distinct physicochemical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .
Properties
IUPAC Name |
ethyl 2-(oxetan-3-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-11-8(9)6(2)7-4-10-5-7/h6-7H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHVVIROPQYOIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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